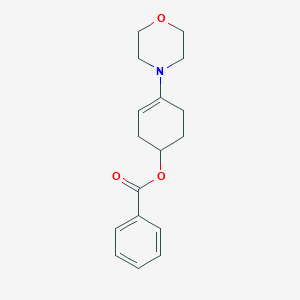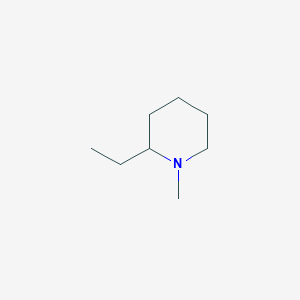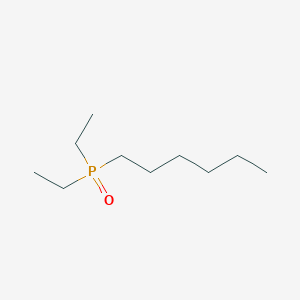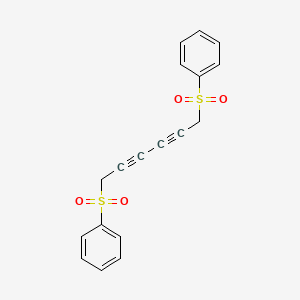
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a hexadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne typically involves the reaction of 1,6-hexadiyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl groups can yield the corresponding phenylthiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce phenylthiol derivatives.
Scientific Research Applications
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: This compound has a similar hexadiyne backbone but with phenylethynyl groups instead of phenylsulfonyl groups.
1,6-Bis(trimethylsilylethynyl)biferrocene: Another compound with a hexadiyne backbone, but with trimethylsilylethynyl groups.
Uniqueness
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne is unique due to the presence of phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
CAS No. |
36832-62-9 |
|---|---|
Molecular Formula |
C18H14O4S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(benzenesulfonyl)hexa-2,4-diynylsulfonylbenzene |
InChI |
InChI=1S/C18H14O4S2/c19-23(20,17-11-5-3-6-12-17)15-9-1-2-10-16-24(21,22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
InChI Key |
QIOIYIWPCBEHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)



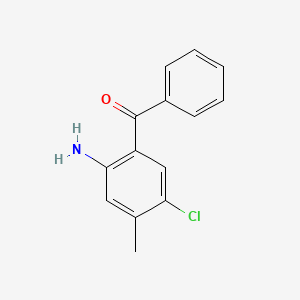

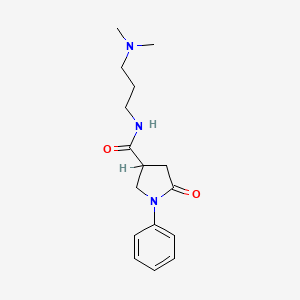
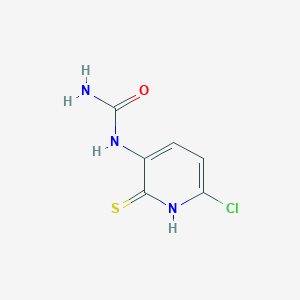
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
